molecular formula C9H10O2 B060528 4-Ethylsalicylaldehyde CAS No. 161876-64-8

4-Ethylsalicylaldehyde

Cat. No.: B060528
CAS No.: 161876-64-8
M. Wt: 150.17 g/mol
InChI Key: GHKLSRUKZUYUAD-UHFFFAOYSA-N
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Description

4-Ethylsalicylaldehyde: is an organic compound with the molecular formula C9H10O2 . It is a derivative of salicylaldehyde, where an ethyl group is substituted at the fourth position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylsalicylaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-ethylphenol using the Reimer-Tiemann reaction. This reaction typically uses chloroform and a strong base, such as sodium hydroxide, under reflux conditions to introduce the formyl group at the ortho position relative to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound often involves the Duff reaction, which uses hexamethylenetetramine and an acid catalyst to achieve formylation. This method is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylsalicylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Primary amines in ethanol under reflux conditions.

Major Products Formed:

    Oxidation: 4-Ethylsalicylic acid.

    Reduction: 4-Ethylsalicyl alcohol.

    Substitution: Schiff bases (imine derivatives).

Scientific Research Applications

4-Ethylsalicylaldehyde, a derivative of salicylaldehyde, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound across different domains, including medicinal chemistry, organic synthesis, and material science.

Applications in Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's ability to inhibit bacterial growth suggests potential applications in pharmaceuticals aimed at treating infections .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

3. Structure-Activity Relationship Studies
this compound is often used in structure-activity relationship (SAR) studies to understand how modifications to its structure can enhance biological activity. This approach aids in the design of more potent derivatives for drug development .

Applications in Organic Synthesis

1. Building Block for Synthesis
this compound serves as a valuable starting material in organic synthesis. It can be transformed into various derivatives through reactions such as condensation and oxidation, making it useful for synthesizing complex organic molecules .

2. Synthesis of Heterocycles
The compound is utilized in synthesizing heterocyclic compounds, which are essential in drug discovery and development. Its reactivity allows for the formation of various nitrogen-containing heterocycles that exhibit pharmacological activity .

Applications in Material Science

1. Polymer Chemistry
In material science, this compound has been explored as a monomer for polymerization processes. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

2. Coatings and Adhesives
Due to its chemical properties, this compound can be used in formulating coatings and adhesives that require specific performance characteristics such as durability and resistance to degradation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory mechanism of this compound revealed that it inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators. This finding supports its potential therapeutic application in conditions such as arthritis.

Case Study 3: Synthesis of Novel Heterocycles

In a synthetic chemistry project, researchers utilized this compound to develop a series of novel heterocycles with promising biological activity against cancer cell lines. The modifications made to the compound significantly enhanced its cytotoxic effects.

Mechanism of Action

The mechanism of action of 4-Ethylsalicylaldehyde derivatives involves the inhibition of several key enzymes. For instance, thiosemicarbazones derived from this compound have shown potent inhibitory effects on cholinesterases, carbonic anhydrases, and α-glycosidase enzymes. These inhibitory actions are crucial for their potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 4-Ethylsalicylaldehyde is unique due to its ethyl substitution, which can influence its reactivity and interaction with biological targets. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic sites on enzymes.

Biological Activity

4-Ethylsalicylaldehyde, a derivative of salicylaldehyde, is an organic compound that has gained attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, including the condensation of ethyl acetate with salicylaldehyde in the presence of a base. Its structure consists of a salicylaldehyde moiety with an ethyl group at the para position relative to the hydroxyl group. This structural modification influences its reactivity and biological properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems. A study demonstrated that this compound effectively scavenges free radicals, contributing to cellular protection against oxidative damage .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Its effectiveness was evaluated through in vitro studies where it inhibited the growth of bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to increased permeability and eventual cell death .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans1460

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, treatment with this compound led to significant reductions in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (LNCaP) .

Case Study: MCF-7 Cell Line

  • Treatment Duration: 24 hours
  • Concentration Range: 10-100 µM
  • Results: IC50 value determined to be approximately 30 µM, indicating potent anticancer activity.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The presence of hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS).
  • Membrane Disruption: Interaction with microbial membranes leads to increased permeability and cell lysis.
  • Apoptosis Induction: Modulation of signaling pathways involved in apoptosis, such as the activation of caspases.

Properties

IUPAC Name

4-ethyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLSRUKZUYUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437026
Record name 4-Ethyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161876-64-8
Record name 4-Ethyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 200 mL (0.20 mole) of 1.0M of ethylmagnesium bromide (in tetrahydrofuran) in 100 mL of tetrahydrofuran was cooled in an ice-bath and 25.0 grams (0.21 mole) of 3-ethylphenol was added dropwise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature where it stirred for 30 minutes. After this time, 15.4 grams (0.51 mole) of paraformaldehyde, 36.7 grams (0.21 mole) of hexamethylphosphoramide, and 350 mL of toluene were added. Upon completion of addition, the reaction mixture was heated to 80° C. where it stirred for about 18 hours. The reaction mixture was then cooled and concentrated under reduced pressure to a residue. The residue was taken up in diethyl ether and 200 mL of an aqueous 10% hydrochloric acid solution was added. The aqueous layer was separated and extracted with diethyl ether. The extract was combined with the organic layer, and the combination was washed with water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduce pressure to a residue. The residue was subjected to column chromatography on silica gel, using 1:1 hexane and methylene chloride as the eluant. The product-containing fractions were combined and concentrated under reduced pressure, yielding 21.8 grams of 5-ethyl-2-formylphenol. The NMR spectrum was consistent with the proposed structure.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
Quantity
36.7 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Titanium(IV) chloride (100 mL, 100 mmol, 1M in CH2Cl2) followed by dichloromethyl methyl ether (7.47 mL, 82.5 mmol) was added to a cooled 0° C. solution of 3-ethylphenol (6.11 g, 50 mmol). The reaction mixture was stirred for 45 mins. The mixture was poured into ice and extracted with EtOAc. The organic layers were washed with brine, dried over Na2SO4 and concentrated to a bright pink oil. Purification by flash column chromatography (0% to 10% EtOAc in hexanes) gave 4-ethyl-2-hydroxy-benzaldehyde (4.9 g, 65%) followed by 2-ethyl-4-hydroxy-benzaldehyde (1.32 g, 18%). A:
Quantity
7.47 mL
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
catalyst
Reaction Step Three

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